molecular formula C7H4BrN3O2 B1313999 2-Bromo-3-nitroimidazo[1,2-a]pyridine CAS No. 67625-22-3

2-Bromo-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B1313999
CAS No.: 67625-22-3
M. Wt: 242.03 g/mol
InChI Key: SQDPRJDCPOMMHF-UHFFFAOYSA-N
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Description

2-Bromo-3-nitroimidazo[1,2-a]pyridine (CAS 67625-22-3) is a high-purity chemical intermediate with the molecular formula C 7 H 4 BrN 3 O 2 and a molecular weight of 242.03 g/mol . This heteroaromatic compound serves as a versatile synthon in medicinal chemistry, particularly for constructing functionalized imidazopyridine scaffolds with biological relevance . Its core research value lies in the development of novel anti-infective agents, as structurally similar 3-nitroimidazo[1,2-a]pyridine derivatives have demonstrated significant antiprotozoal activities . These derivatives act as prodrugs that are selectively bioactivated by parasite-specific nitroreductase enzymes (NTR1), leading to cytotoxic metabolites that effectively target trypanosomatid parasites responsible for neglected tropical diseases like visceral leishmaniasis, Human African Trypanosomiasis, and Chagas disease . The bromine substituent at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Heck-type couplings, enabling diverse functionalization to expand structure-activity relationship studies . Simultaneously, the nitro group at the 3-position is essential for the antikinoplastid activity and selective targeting of pathogenic enzymes . This building block is instrumental in discovering new therapeutic candidates against parasitic infections, with some optimized derivatives exhibiting potent in vitro activity against Leishmania donovani and Trypanosoma brucei brucei (IC 50 = 1–2 μM) alongside favorable selectivity indices and non-mutagenic profiles . Researchers also utilize this scaffold in kinase inhibitor development, where imidazopyridine cores interact with hinge regions in target enzymes like platelet-derived growth factor receptor (PDGFRβ) . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-7(11(12)13)10-4-2-1-3-5(10)9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDPRJDCPOMMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 Bromo 3 Nitroimidazo 1,2 a Pyridine and Its Key Precursors

General Methodologies for Imidazo[1,2-a]pyridine (B132010) Ring Construction

The imidazo[1,2-a]pyridine ring system is a versatile scaffold found in numerous biologically active compounds. Its synthesis has been extensively studied, leading to the development of several reliable methods for its construction. These methods often utilize readily available starting materials and proceed through various reaction mechanisms to afford the desired bicyclic structure.

Condensation Reactions of 2-Aminopyridines with Carbonyl Compounds and Alkenes

One of the most common and classical approaches to the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with α-halocarbonyl compounds, such as α-bromo ketones. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine (B139424) by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. This method is widely applicable and tolerates a variety of substituents on both the 2-aminopyridine and the carbonyl compound.

In a similar vein, the reaction of 2-aminopyridines with nitroolefins has been shown to produce 3-unsubstituted imidazo[1,2-a]pyridines. This process typically involves a cascade reaction initiated by the Michael addition of the 2-aminopyridine to the nitroolefin.

Oxidative Cyclization Protocols for Imidazo[1,2-a]pyridines

Oxidative cyclization reactions provide an alternative and efficient route to the imidazo[1,2-a]pyridine framework. These methods often involve the in situ generation of a reactive intermediate that undergoes cyclization under oxidative conditions. For instance, the copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported. This reaction is compatible with a broad range of functional groups.

Another notable oxidative cyclization involves the reaction of 2-aminopyridines with terminal alkynes in the presence of a silver mediator. This approach leads to the formation of heteroaromatic imidazo[1,2-a]pyridines through a C–H/N–H oxidative cross-coupling/cyclization pathway.

Multi-Component Reactions for Imidazo[1,2-a]pyridine Frameworks

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of a three-component reaction that combines a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridine derivatives. This reaction is typically catalyzed by a Lewis or Brønsted acid. beilstein-journals.org Another versatile MCR involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, which provides a direct route to a diverse range of imidazo[1,2-a]pyridine compounds. researchgate.net

Reaction Type Reactants Key Features
Condensation2-Aminopyridines, α-HaloketonesClassical and widely applicable
Condensation2-Aminopyridines, NitroolefinsYields 3-unsubstituted products
Oxidative Cyclization2-Aminopyridines, AcetophenonesCopper-catalyzed, aerobic conditions
Oxidative Cyclization2-Aminopyridines, Terminal AlkynesSilver-mediated C-H/N-H activation
Multi-Component2-Aminopyridines, Aldehydes, IsocyanidesGroebke–Blackburn–Bienaymé reaction
Multi-Component2-Aminopyridines, Aldehydes, AlkynesCopper-catalyzed, high diversity

Synthesis of 2-Bromo-3-nitroimidazo[1,2-a]pyridine

The synthesis of the target compound, this compound, typically involves the initial formation of the imidazo[1,2-a]pyridine ring system, followed by sequential or direct introduction of the bromo and nitro functional groups. The regioselectivity of these substitution reactions is a key consideration in the synthetic design.

Nitration of 2-Bromoimidazo[1,2-a]pyridine (B39627)

The most direct and commonly employed method for the synthesis of this compound is the electrophilic nitration of a pre-synthesized 2-bromoimidazo[1,2-a]pyridine precursor. The imidazo[1,2-a]pyridine ring system is susceptible to electrophilic attack, with the 3-position being the most electron-rich and, therefore, the most reactive site.

Studies on the electrophilic substitution of imidazo[1,2-a]pyridines have shown that in the presence of an electron-withdrawing substituent, such as a bromine atom at the 2-position, nitration occurs predominantly at the 3-position of the heterocyclic system. nih.gov This regioselectivity is attributed to the electronic properties of the imidazo[1,2-a]pyridine nucleus, where the 3-position maintains a higher electron density compared to other positions, even with a deactivating group at the 2-position.

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are crucial for achieving a good yield and minimizing the formation of byproducts.

Table of Nitration Reaction Parameters

Reactant Reagents Position of Nitration Reference
Imidazo[1,2-a]pyridine with electron-withdrawing substituent (e.g., Br) Nitrating agents Position 3 nih.gov

Alternative Synthetic Routes to the Target Compound

While the nitration of 2-bromoimidazo[1,2-a]pyridine is the most straightforward approach, alternative synthetic strategies can also be envisioned. One potential alternative involves the construction of the imidazo[1,2-a]pyridine ring with the nitro group already incorporated into one of the precursors.

For instance, an environmentally friendly, iodine-catalyzed synthetic protocol for 3-nitroimidazo[1,2-a]pyridines has been developed through the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines. researchgate.net It is conceivable that a suitably substituted 2-aminopyridine could be employed in this reaction to generate a precursor that could then be brominated at the 2-position. However, the feasibility and regioselectivity of the subsequent bromination would need to be carefully considered.

Another theoretical approach could involve a multi-component reaction where one of the components carries a nitro group, leading to the direct formation of a 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold, which could then be subjected to bromination. The development of such a one-pot synthesis would offer significant advantages in terms of efficiency and step economy.

Preparation of Related Poly-substituted 3-Nitroimidazo[1,2-a]pyridines

Synthesis of 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine

The synthesis of 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine involves a multi-step process commencing with the appropriate 2-aminopyridine precursor. A plausible synthetic route, based on analogous preparations, begins with the bromination of 2-aminopyridine to yield 3,5-dibromo-2-aminopyridine. This intermediate is then subjected to cyclization and subsequent functional group manipulations.

The initial bromination of 2-aminopyridine can be achieved using a suitable brominating agent to introduce bromine atoms at the 3 and 5 positions of the pyridine ring. The resulting 3,5-dibromo-2-aminopyridine serves as the foundational scaffold for the construction of the imidazo[1,2-a]pyridine core.

Following the synthesis of the dibrominated aminopyridine, the imidazo[1,2-a]pyridine ring is formed through a cyclocondensation reaction. This is typically achieved by reacting the aminopyridine with a three-carbon synthon, such as 1,3-dichloroacetone (B141476). This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to furnish the 6,8-dibromo-2-chloromethylimidazo[1,2-a]pyridine intermediate.

The final step in the sequence is the regioselective nitration of the imidazo[1,2-a]pyridine ring system. The introduction of a nitro group at the 3-position is a critical step and is generally accomplished using a mixture of concentrated nitric and sulfuric acids. The electron-rich nature of the imidazole portion of the fused ring system directs the electrophilic nitration to this position. This yields the target compound, 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine. The structure of a closely related compound, 6,8-dibromo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine, has been previously identified, suggesting the feasibility of this synthetic pathway. nih.gov

Table 1: Proposed Synthetic Route for 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine

StepStarting MaterialReagents and ConditionsIntermediate/Product
12-AminopyridineBrominating agent (e.g., Br2, NBS)3,5-Dibromo-2-aminopyridine
23,5-Dibromo-2-aminopyridine1,3-Dichloroacetone, Solvent (e.g., Ethanol), Reflux6,8-Dibromo-2-chloromethylimidazo[1,2-a]pyridine
36,8-Dibromo-2-chloromethylimidazo[1,2-a]pyridineConc. HNO3, Conc. H2SO4, 0 °C to room temperature6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine

Synthesis of 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (B1373251) Derivatives

The synthesis of 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine derivatives has been successfully established and provides a versatile platform for further chemical modifications. mdpi.com The key steps involve the construction of the imidazo[1,2-a]pyridine core followed by a selective nitration reaction.

The synthesis commences with the reaction of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone in refluxing ethanol. mdpi.com This condensation reaction proceeds over an extended period to yield the intermediate, 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine. mdpi.com This intermediate is a key building block for the subsequent nitration step.

The nitration of 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine is achieved by treating it with a mixture of 65% nitric acid in concentrated sulfuric acid at a controlled temperature, typically starting at 0 °C and then allowing the reaction to proceed at room temperature. mdpi.com This process selectively introduces a nitro group at the 3-position of the imidazo[1,2-a]pyridine ring system, affording 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine in good yield. mdpi.com

This 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine scaffold has been utilized as a substrate for further diversification, notably in Suzuki-Miyaura coupling reactions at the 8-position to generate a library of novel derivatives. nih.gov

Table 2: Synthesis of 8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine

StepStarting MaterialReagents and ConditionsProductYield
13-Bromo-5-chloropyridin-2-amine1,3-Dichloroacetone (1.1 equiv), Ethanol, Reflux, 96 h8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine60% mdpi.com
28-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridineHNO3 65% (6 equiv), H2SO4, 0 °C to room temperature, 3 h8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine60% mdpi.com

Chemical Reactivity and Derivatization Pathways

Nucleophilic Substitution Reactions of 2-Bromo-3-nitroimidazo[1,2-a]pyridine

The presence of a strongly electron-withdrawing nitro group at the C3 position profoundly influences the reactivity of the imidazo[1,2-a]pyridine (B132010) ring. This group enhances the electrophilicity of the carbon atoms in the imidazole (B134444) portion of the fused system, particularly the C2 position, making it susceptible to nucleophilic attack.

Reactivity of the Bromine Atom at C2 Position

The bromine atom at the C2 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). The adjacent electron-withdrawing nitro group at C3 is crucial for this activation, as it stabilizes the negative charge of the Meisenheimer intermediate formed during the addition-elimination mechanism. This activating effect has been highlighted in studies on the analogous compound, 2-chloro-3-nitroimidazo[1,2-a]pyridine, where the nitro group was found to be essential for facilitating the displacement of the chlorine atom. researchgate.net

In SNAr reactions on activated aryl halides, the typical reactivity order for halogens as leaving groups is F > Cl ≈ Br > I. acs.org This "element effect" suggests that the bromo-substituent at the C2 position is a competent leaving group, allowing for its substitution by a variety of nucleophiles. acs.org For instance, studies on 2-chloro-3-nitroimidazo[1,2-a]pyridine have demonstrated successful substitution reactions with sulfur nucleophiles, leading to the formation of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives. researchgate.net This indicates that similar reactivity can be expected for this compound with a range of nitrogen, oxygen, and sulfur-based nucleophiles.

Reactions with Hydrazine and Hydrazide Formation

The activated C2 position of this compound is expected to be reactive towards nitrogen nucleophiles such as hydrazine (H₂NNH₂). The reaction would proceed via nucleophilic substitution of the bromide, leading to the formation of 2-hydrazinyl-3-nitroimidazo[1,2-a]pyridine. This type of transformation is a known pathway for the derivatization of halo-substituted nitrogen heterocycles. For example, the synthesis of 2-hydrazino pyridine (B92270) derivatives has been achieved through the reaction of pyridinium halides with hydrazine hydrate. google.com

Furthermore, research on related imidazopyridine isomers, such as imidazo[4,5-b]pyridine, has demonstrated that a thiol precursor can be converted to a 2-hydrazinyl derivative by reacting with hydrazine hydrate in boiling ethanol. researchgate.net This supports the feasibility of a direct displacement of a leaving group (like bromine) at the C2 position of the imidazo[1,2-a]pyridine core by hydrazine. The resulting hydrazinyl derivative is a versatile intermediate that can be further modified, for instance, by reaction with carbonyl compounds to form hydrazones, which are valuable synthons in medicinal chemistry. nih.gov

Substitution of Hydrogen by Activated Methylene Compounds (e.g., Malononitrile)

The functionalization of the imidazo[1,2-a]pyridine scaffold can also occur via reactions involving the substitution of a hydrogen atom, typically through C-H activation pathways. nih.govresearchgate.net The most electron-rich and nucleophilic carbon position in the unsubstituted imidazo[1,2-a]pyridine ring is C3, making it the primary site for electrophilic substitution and many radical C-H functionalization reactions. researchgate.net

However, in this compound, the C3 position is blocked by the nitro group. Therefore, a direct reaction with an activated methylene compound like malononitrile, which often proceeds via pathways requiring an available C3 position, is not straightforward. Reactions of various heterocyclic systems with malononitrile are well-documented and often lead to the formation of new, fused pyridine rings through multicomponent reactions involving Knoevenagel condensation followed by Michael addition and cyclization. researchgate.nettaylorfrancis.comnih.gov

For a reaction to occur on the this compound core, alternative mechanisms would be required. One possibility is a nucleophilic substitution of the C2-bromine by the carbanion of malononitrile. This would be an SNAr reaction, similar to those discussed in section 3.1.1. Another possibility could involve a radical or photochemical pathway to functionalize other C-H positions on the pyridine ring (C5, C6, C7, or C8), although these are generally less reactive than C3. rsc.org Specific studies on the reaction of this compound with malononitrile are not extensively reported, and the outcome would depend heavily on the chosen reaction conditions.

Reactivity of Substituted Halogens in Related 3-Nitroimidazo[1,2-a]pyridines

The principles of nucleophilic substitution, activated by the C3-nitro group, extend to other leaving groups and positions on the imidazo[1,2-a]pyridine ring system.

Chloromethyl Group Reactivity at C2 Position

A chloromethyl group (-CH₂Cl) at the C2 position of the 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold serves as an excellent electrophilic site for SN2 reactions. The chlorine atom is readily displaced by a wide range of nucleophiles. This reactivity is demonstrated in the synthesis of various derivatives.

For example, 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine has been shown to react with thiophenol in the presence of sodium hydride. nih.gov In this reaction, the thiophenolate anion acts as a nucleophile, displacing the chloride from the chloromethyl group to form a thioether linkage. nih.gov Similarly, in the related 3-nitroimidazo[1,2-b]pyridazine series, 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine reacts with sodium benzenesulfinate to yield the corresponding sulfone, showcasing another example of this versatile substitution pathway.

Starting MaterialNucleophileReagents/ConditionsProductYield (%)
8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineThiophenolNaH, DMSO, r.t., 15 h6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine74
6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazineSodium benzenesulfinateDMSO, r.t., 15 h6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine54

Bromine Atom Reactivity at C8 Position

The reactivity of halogens on the pyridine portion of the imidazo[1,2-a]pyridine ring is also influenced by the electronic environment. While not as directly activated as the C2 position by the C3-nitro group, halogens at positions like C8 can still participate in nucleophilic substitution reactions, particularly with potent nucleophiles or under catalytic conditions.

A notable example is the reaction of 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine with two equivalents of thiophenol and sodium hydride. nih.gov In this one-step reaction, nucleophilic substitution occurs at two sites: the C2-chloromethyl group and the C8-bromo position. The thiophenolate anion displaces the bromide at C8, demonstrating that this position is sufficiently electrophilic to undergo SNAr reactions. nih.gov This dual reactivity allows for the introduction of multiple functional groups in a single synthetic step, providing a powerful tool for creating complex molecular architectures.

Starting MaterialNucleophile (Equivalents)Reagents/ConditionsProductYield (%)
8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineThiophenol (2)NaH, DMSO, r.t., 15 h6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine74

Radical Nucleophilic Substitution (SRN1) Mechanisms

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a chain reaction process that enables the substitution of the bromine atom on the this compound ring. This pathway is particularly effective for aromatic halides bearing electron-withdrawing groups, such as the nitro group at the C3 position, which can stabilize the requisite radical anion intermediate. wikipedia.org The general mechanism involves the formation of a radical anion, which then fragments to produce an aryl radical and a bromide ion. This aryl radical subsequently reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new molecule of the starting material. wikipedia.orgchim.it

Photostimulated Reactions with Carbon-Centered Nucleophiles (e.g., Nitronates, Malonates)

Photostimulation is a common method to initiate SRN1 reactions. In the context of this compound, reactions with carbon-centered nucleophiles allow for the formation of new carbon-carbon bonds at the C2 position. While specific studies on this exact substrate are not extensively detailed in the provided literature, the reactivity can be inferred from similar systems. For instance, related halo-nitroimidazo[1,2-a]pyridine derivatives have been shown to react with the anion of diethyl malonate under irradiation to afford the corresponding C-substituted products. chim.it This type of reaction proceeds via the SRN1 mechanism, where the malonate anion acts as the nucleophile, attacking the radical generated at the carbon atom that previously held the bromine. Other stabilized carbanions, such as those derived from nitronates, are also expected to be effective nucleophiles in this transformation.

Photostimulated Reactions with Sulfur-Centered Nucleophiles (e.g., Sulfinates, Thiolates)

Sulfur-centered nucleophiles are highly effective partners in SRN1 reactions due to their excellent nucleophilicity. chemrxiv.org Photostimulated reactions of this compound with sulfinate or thiolate anions are anticipated to proceed efficiently to yield the corresponding 2-sulfinyl or 2-thioether derivatives. These reactions follow the characteristic SRN1 chain mechanism. In analogous systems, such as 2-chloro-3-nitroimidazo[1,2-a]pyridine, the displacement of the halogen at the C2 position by a sulfur nucleophile has been demonstrated. researchgate.net This suggests a similar reactivity pattern for the bromo-derivative, providing a direct route to functionalize the scaffold with sulfur-containing moieties.

Regioselectivity and Mechanistic Considerations of SRN1 Reactions

The regioselectivity of SRN1 reactions on this compound is primarily dictated by the position of the leaving group. The mechanism involves the cleavage of the C-Br bond, leading to the formation of a 3-nitroimidazo[1,2-a]pyridin-2-yl radical. wikipedia.org Consequently, the incoming nucleophile will selectively attack the C2 position, resulting in ipso-substitution as the major reaction pathway.

However, the reactivity of related systems suggests that alternative pathways could exist. For example, in studies on 2-cyano-3-nitroimidazo[1,2-a]pyridine, it was observed that while nitrogen and oxygen nucleophiles displaced the 2-cyano group, sulfur nucleophiles preferentially displaced the 3-nitro group. researchgate.net This highlights that the nature of the nucleophile can influence the regiochemical outcome, potentially leading to substitution at C3 instead of C2 under certain conditions, although the SRN1 mechanism typically favors displacement of the halide. The strong electron-withdrawing nature of the nitro group is crucial for the initiation step, which involves the formation of the initial radical anion.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated heterocyclic compounds like this compound. researchgate.net These methods allow for the precise formation of C-C and C-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Arylation of Brominated Sites

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used palladium-catalyzed method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. nih.govmdpi.com This reaction is particularly effective for the arylation of this compound at the C2 position. The C-Br bond is generally more susceptible to the initial oxidative addition step in the catalytic cycle compared to a C-Cl bond. illinois.edu

Studies on the analogous 2-chloro-3-nitroimidazo[1,2-a]pyridine have demonstrated successful Suzuki-Miyaura couplings to produce a variety of 2-arylated compounds. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand, in the presence of a base (e.g., K₂CO₃, K₃PO₄) and a suitable solvent like dioxane or DMF. nih.govnih.govnih.gov The reaction tolerates a wide range of functional groups on the arylboronic acid partner, enabling the synthesis of a diverse library of 2-aryl-3-nitroimidazo[1,2-a]pyridine derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Imidazo[1,2-a]pyridine Systems This table is illustrative of typical conditions and outcomes for Suzuki-Miyaura reactions on the imidazo[1,2-a]pyridine scaffold.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield
2-Chloro-3-nitroimidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OGood
3-Bromo-imidazo[1,2-a]pyridine4-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃DioxaneHigh
6-Bromo-imidazo[1,2-a]pyridinePyridin-3-ylboronic acid(SIPr)Pd(allyl)ClKOtBuDioxane75%

Other Transition Metal-Mediated Transformations

Beyond the Suzuki-Miyaura reaction, the this compound core can be functionalized using a variety of other transition metal-mediated transformations. The imidazo[1,2-a]pyridine scaffold is amenable to several classical palladium-catalyzed cross-coupling reactions, including:

Sonogashira Coupling: For the introduction of alkyne moieties.

Heck Coupling: For the installation of alkene groups.

Negishi and Stille Couplings: For the formation of C-C bonds using organozinc and organotin reagents, respectively. researchgate.net

Furthermore, copper- and iron-catalyzed reactions have been reported for the functionalization of the imidazo[1,2-a]pyridine ring system. nih.govrsc.orgnih.gov These alternative methods expand the synthetic toolbox available for modifying this compound, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.

Transformations of the Nitro Group

The nitro group at the C3 position of the imidazo[1,2-a]pyridine scaffold is a versatile functional group that can be transformed into various other functionalities, significantly expanding the molecular diversity of this heterocyclic system.

Reduction to Amino Functionality

The reduction of the 3-nitro group to a 3-amino group is a key transformation, providing a gateway to a wide array of derivatives. This conversion is typically achieved using standard reducing agents. While specific examples for the reduction of this compound are not extensively detailed in the provided literature, the reduction of related 3-nitroimidazo[1,2-a]pyridine derivatives is a well-established process. Common reagents for this transformation include metals such as iron, tin, or zinc in the presence of an acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

The resulting 3-aminoimidazo[1,2-a]pyridine derivatives are important intermediates in the synthesis of biologically active compounds. For instance, various 3-aminoimidazole[1,2-α]pyridine compounds have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines westminster.ac.uk.

Reagent/CatalystConditionsProductNotes
Fe/HClReflux3-Aminoimidazo[1,2-a]pyridine derivativeA classic and cost-effective method for nitro group reduction.
SnCl2·2H2OEthanol, Reflux3-Aminoimidazo[1,2-a]pyridine derivativeA common and effective reagent for this transformation.
H2, Pd/CMethanol, rt3-Aminoimidazo[1,2-a]pyridine derivativeA clean and efficient method, often providing high yields.

This table represents common reduction methods for nitroarenes and can be inferred for the target compound based on general organic chemistry principles.

Post-Reduction Functionalization (e.g., Amidation, Urea Synthesis)

The 3-amino group of the imidazo[1,2-a]pyridine scaffold is a nucleophilic center that can readily undergo further functionalization. This allows for the introduction of diverse substituents and the construction of more complex molecules.

Amidation: The amino group can react with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Urea Synthesis: The synthesis of urea derivatives from the 3-aminoimidazo[1,2-a]pyridine can be achieved through several methods. A common approach involves the reaction of the amine with an isocyanate. Alternatively, a Curtius rearrangement of a corresponding acyl azide can generate an in-situ isocyanate that is then trapped by an amine to form the urea linkage mdpi.com. The synthesis of pyridine-urea compounds has been explored for their potential as anticancer agents mdpi.com.

Reaction TypeReagentsProduct
AmidationR-COCl, Base3-amidoimidazo[1,2-a]pyridine derivative
Urea SynthesisR-NCO3-ureidoimidazo[1,2-a]pyridine derivative

This table illustrates general post-reduction functionalization pathways for amino groups.

Cycloaddition and Ring Annulation Reactions

The imidazo[1,2-a]pyridine core can serve as a building block for the construction of more complex fused heterocyclic systems through cycloaddition and ring annulation reactions.

Intramolecular Cyclizations Leading to Fused Systems

For instance, a suitably functionalized substituent at the C2 or C3 position could undergo an intramolecular nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form a new fused ring.

Formation of Tricyclic and Polycyclic Derivatives

The synthesis of tricyclic and polycyclic derivatives based on the imidazo[1,2-a]pyridine scaffold is an active area of research. One-pot multicomponent reactions are particularly powerful for the assembly of such complex structures. For example, a three-component reaction of 2-aminopyridines, isatins, and isocyanides has been developed to assemble tetracyclic fused imidazo[1,2-a]pyridines nih.gov. This approach allows for the rapid construction of complex molecular architectures from simple starting materials.

Furthermore, the synthesis of pyrido[3,4-c]pyridazines and their tricyclic and polycyclic derivatives has been reviewed, showcasing various synthetic strategies to access these complex nitrogen-containing heterocyclic systems mdpi.com. Although not directly involving this compound, these examples highlight the potential of using substituted pyridines as precursors for the synthesis of polycyclic systems.

Reaction StrategyStarting MaterialsProduct Type
Three-component reaction2-aminopyridines, isatins, isocyanidesTetracyclic fused imidazo[1,2-a]pyridines nih.gov
Condensation/cyclizationSubstituted pyridines/pyridazinesTricyclic and polycyclic pyridopyridazines mdpi.com

This table provides examples of synthetic strategies for forming polycyclic systems based on pyridine-containing scaffolds.

Spectroscopic and Structural Characterization Methodologies

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For a compound like 2-Bromo-3-nitroimidazo[1,2-a]pyridine, ¹H and ¹³C NMR would be used to confirm the arrangement of protons and carbon atoms, respectively.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ) of the protons on the pyridine (B92270) and imidazole (B134444) rings would confirm the substitution pattern. For instance, the protons on the six-membered ring (positions 5, 6, 7, and 8) would exhibit characteristic shifts and coupling constants (J) based on their relationship to the nitrogen atom and each other. The absence of a proton signal at the 2 and 3 positions would confirm the substitution of the bromo and nitro groups.

¹³C NMR: This method detects the carbon nuclei and provides information about the number of non-equivalent carbon atoms and their chemical environment. The spectrum of this compound would be expected to show distinct signals for each of the seven carbon atoms in the fused ring system. The chemical shifts of C2 and C3 would be significantly influenced by the attached bromine atom and the electron-withdrawing nitro group, respectively.

While specific spectral data for this compound is not available, the analysis of related imidazo[1,2-a]pyridine (B132010) derivatives consistently relies on ¹H and ¹³C NMR for structural verification. tci-thaijo.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS)High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₇H₄BrN₃O₂), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass. The presence of bromine would be indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). This technique is routinely used to confirm the identity of newly synthesized imidazo[1,2-a]pyridine derivatives.mdpi.comresearchgate.net

Table 1: Theoretical HRMS Data for this compound

Formula Ion Calculated Mass (m/z)
C₇H₄BrN₃O₂ [M+H]⁺ (for ⁷⁹Br) 241.9560
C₇H₄BrN₃O₂ [M+H]⁺ (for ⁸¹Br) 243.9539

Note: This table represents theoretical values. Experimental data is not currently available in the literature.

Chromatographic Techniques for Purification and Analysis

Column Chromatography

Column chromatography is a principal purification technique utilized in the synthesis of this compound and its derivatives. This method is instrumental in isolating the target compound from unreacted starting materials, byproducts, and other impurities generated during the reaction process. The separation is based on the differential adsorption of the components of a mixture onto a stationary phase, with a liquid mobile phase percolating through the column.

Detailed research findings on the purification of a structurally similar compound, 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine, demonstrate the efficacy of silica (B1680970) gel column chromatography. mdpi.com In this specific application, the crude product was successfully purified using a silica gel stationary phase and a mobile phase composed of a 5:5 mixture of cyclohexane (B81311) and dichloromethane. mdpi.com This precedent suggests that a similar chromatographic system would be effective for the purification of this compound, given the shared 3-nitroimidazo[1,2-a]pyridine (B1296164) core structure.

In more general syntheses of various imidazo[1,2-a]pyridine derivatives, column chromatography on silica gel is a consistently employed purification step. rsc.orgmdpi.comsciforum.netresearchgate.net Common mobile phase systems reported for these purifications include gradients of n-hexane/ethyl acetate (B1210297) and diethyl ether/hexanes. rsc.org The selection of the specific eluent composition is critical and is typically optimized based on the polarity of the target compound and the impurities present. Thin-layer chromatography (TLC) is often used to monitor the progress of the separation.

The following table summarizes typical conditions for the column chromatographic purification of imidazo[1,2-a]pyridine derivatives, based on available research.

Stationary PhaseMobile Phase (Eluent)Compound Class
Silica GelCyclohexane-Dichloromethane (5:5)3-Nitroimidazo[1,2-a]pyridine derivatives mdpi.com
Silica Geln-Hexane/Ethyl Acetate (gradient)Substituted pyridine derivatives rsc.org
Silica GelDiethyl Ether/Hexanes (gradient)Substituted pyridine derivatives rsc.org
Silica GelPetroleum Ether/EtOAc2-Arylimidazo[1,2-a]pyridines mdpi.com
Silica GelHexane/Ethyl Acetate (various proportions)Imidazo[1,2-a]pyridine-chromones sciforum.net

Table 1: Representative Column Chromatography Conditions for Imidazo[1,2-a]pyridine Derivatives

The successful application of column chromatography is crucial for obtaining high-purity this compound, which is essential for its subsequent spectroscopic and structural characterization, as well as for any further applications.

Based on the conducted research, specific computational and theoretical investigation data for the exact compound “this compound” covering all the requested subsections (Density Functional Theory for molecular geometries, Frontier Molecular Orbitals, Time-Dependent Density Functional Theory, Atoms in Molecules theory, and computational approaches for reaction mechanism elucidation) is not available in the public domain.

While computational studies have been performed on related imidazo[1,2-a]pyridine derivatives, including 3-nitroimidazo[1,2-a]pyridine, these findings cannot be directly attributed to this compound without introducing scientific inaccuracies. The presence of a bromine atom at the C-2 position would significantly influence the electronic and structural properties of the molecule, making a direct extrapolation of data from other derivatives inappropriate and speculative.

Therefore, to adhere to the strict requirements of providing scientifically accurate and specific information solely on “this compound,” this article cannot be generated at this time. Fulfilling the request would necessitate fabricating data, which is beyond the scope of this tool.

Synthetic Applications and Future Research Directions

2-Bromo-3-nitroimidazo[1,2-a]pyridine as a Versatile Precursor for Chemical Libraries

The imidazo[1,2-a]pyridine (B132010) core is recognized as a "drug prejudice" scaffold due to its prevalence in medicinal chemistry. researchgate.netrsc.org The title compound, this compound, serves as an excellent starting material for the construction of diverse chemical libraries, which are essential for drug discovery and high-throughput screening. The differential reactivity of the C-2 bromo and C-3 nitro groups allows for sequential and selective modifications.

For instance, the bromine atom at the C-2 position is amenable to various transition-metal-catalyzed cross-coupling reactions. A similar compound, 2-chloro-3-nitroimidazo[1,2-a]pyridine, has been successfully functionalized using Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the C-2 position. researchgate.net Subsequently, the nitro group at the C-3 position can be reduced to an amine, which then acts as a handle for further diversification through the formation of amides, ureas, or substituted anilines. researchgate.net This stepwise approach enables the systematic generation of a library of 2,3-disubstituted imidazo[1,2-a]pyridines.

Multicomponent reactions (MCRs) are powerful tools for rapidly building complex molecular libraries. arizona.edursc.org The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is a notable example used to synthesize 3-aminoimidazo[1,2-a]pyridine derivatives, which are structurally related to the reduction product of this compound. nih.govwestminster.ac.ukbeilstein-journals.org By employing the functionalized core derived from this compound in such reactions, chemists can access novel chemical spaces efficiently.

Table 1: Examples of Library Generation from Functionalized Imidazo[1,2-a]pyridines

Precursor Reaction Type Reagents/Conditions Resulting Scaffold
2-Chloro-3-nitroimidazo[1,2-a]pyridine Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst 2-Aryl-3-nitroimidazo[1,2-a]pyridine
2-Aryl-3-nitroimidazo[1,2-a]pyridine Nitro Group Reduction Reducing agent (e.g., SnCl₂) 3-Amino-2-arylimidazo[1,2-a]pyridine
3-Amino-2-arylimidazo[1,2-a]pyridine Amide Coupling Carboxylic acid, coupling agent N-(2-aryl-imidazo[1,2-a]pyridin-3-yl)amide

Development of Novel Synthetic Routes and Reagents

While classical methods for imidazo[1,2-a]pyridine synthesis exist, ongoing research focuses on developing more efficient, milder, and versatile synthetic routes. Recent advancements include the use of novel catalysts and one-pot procedures. For example, iron(III) bromide (FeBr₃) has been employed as an effective and inexpensive Lewis acid catalyst for the direct functionalization of imidazo[1,2-a]pyridines with aryl aldehydes. rsc.org Another approach utilized Al³⁺-exchanged K10 montmorillonite (B579905) clay as a reusable, environmentally benign solid acid catalyst for imidazopyridine synthesis, offering advantages like operational simplicity and mild reaction conditions. mdpi.com

The development of multicomponent reactions has also been a significant area of focus. A catalyst-free, three-component reaction involving imidazo[1,2-a]pyridine, glyoxylic acid, and boronic acid has been developed to functionalize the C-3 position, showcasing a rapid and operationally simple method to enhance structural diversity. rsc.orgnih.gov Such innovative strategies could be adapted for the synthesis of precursors to this compound or for its subsequent modification.

Exploration of Regioselective and Stereoselective Transformations

The imidazo[1,2-a]pyridine ring system has distinct electronic properties, with the C-3 position being particularly nucleophilic and prone to electrophilic substitution. The presence of the bromo and nitro groups on this compound introduces further complexity and opportunities for regioselective reactions.

Research has demonstrated the ability to achieve regioselective synthesis of either 2- or 3-substituted imidazo[1,2-a]pyridines by reacting 2-aminopyridine (B139424) derivatives with gem-dibromovinyl compounds. researchgate.net The reaction outcome is dependent on the electronic nature of the substituents on the vinyl compound, which dictates whether the reaction proceeds via a nucleophilic substitution or addition pathway. researchgate.net

Furthermore, studies on Sᵣₙ1 reactions with 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine have shown that different halogen substituents on the scaffold exhibit distinct reactivities. Depending on the nucleophile used, reactions can occur selectively at the chloromethyl group or the bromine atom at the 8-position, highlighting the potential for controlled, site-selective functionalization. researchgate.net For this compound, future research could explore the selective reaction at the C-2 bromine over other positions, or the influence of the C-3 nitro group on the regioselectivity of further substitutions on the pyridine (B92270) ring.

Integration in Material Science Research (e.g., Optoelectronic Materials)

Imidazo[1,2-a]pyridine derivatives are not only important in medicinal chemistry but also hold promise in material science due to their unique photophysical properties. rsc.orgmdpi.com The fused heterocyclic system provides a rigid, planar structure that can be incorporated into larger conjugated systems suitable for optoelectronic applications.

The introduction of functional groups can tune the electronic properties of the imidazo[1,2-a]pyridine core. The strong electron-withdrawing nature of the nitro group in this compound, combined with the potential to introduce electron-donating groups at the C-2 position via cross-coupling reactions, makes this scaffold a candidate for creating push-pull chromophores. Such molecules are of interest for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. Future research will likely focus on synthesizing novel materials from this precursor and characterizing their photophysical and electronic properties.

Advanced Functionalization Strategies for Structural Diversity

To expand the chemical space around the imidazo[1,2-a]pyridine scaffold, advanced functionalization strategies are continuously being explored. Direct C-H functionalization has emerged as a powerful, atom-economical tool for introducing new substituents without the need for pre-functionalized starting materials. nih.govnih.gov Numerous methods, often employing visible-light photoredox catalysis, have been developed for the C-H functionalization of the C-3 position of imidazo[1,2-a]pyridines. nih.gov

For a molecule like this compound, where the C-3 position is already occupied, these C-H functionalization strategies could be directed towards other positions on the pyridine ring, offering a complementary approach to traditional cross-coupling methods. Radical reactions also provide a unique avenue for functionalizing the imidazo[1,2-a]pyridine core. rsc.org These reactions, which can be initiated by transition metals, light, or metal-free oxidants, enable the formation of C-C and C-heteroatom bonds, further enhancing the structural diversity achievable from this versatile scaffold. rsc.org

Table 2: Advanced Functionalization Reactions on the Imidazo[1,2-a]pyridine Core

Reaction Type Position Targeted Catalyst/Conditions Functional Group Introduced
C-H Thiocyanation C-3 Eosin Y, air, visible light -SCN
C-H Arylation C-3 Transition metal or metal-free Aryl
C-H Aminoalkylation C-3 Rose bengal, visible light α-amino alkyl
Decarboxylative C-3 Functionalization C-3 Catalyst-free, heat Arylmethyl

Sustainable and Green Chemistry Approaches in Imidazopyridine Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for the synthesis of imidazo[1,2-a]pyridines. These approaches aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption.

Photochemical synthesis, which uses light as a clean and sustainable energy source, has become a prominent strategy. nih.govresearchgate.net Visible-light-induced methods have been successfully applied to both the synthesis and functionalization of imidazopyridines, often using organophotocatalysts or earth-abundant metal catalysts under mild conditions. nih.gov Another green approach involves performing reactions in environmentally benign solvents like water. The development of a Cu(II)-ascorbate catalyzed synthesis of imidazo[1,2-a]pyridines in an aqueous micellar medium is a prime example. acs.org This method not only avoids volatile organic solvents but also allows for the recycling of the aqueous surfactant phase. acs.org

Electrochemical methods represent another frontier in green synthesis, offering a way to perform redox reactions without stoichiometric chemical oxidants or reductants. rsc.org The application of these sustainable methodologies to the synthesis of this compound and its derivatives is a key direction for future research, aiming to make the production of these valuable compounds more economically and environmentally viable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-3-nitroimidazo[1,2-a]pyridine, and how can purity be ensured?

  • Methodology : A common approach involves condensation reactions between phenacyl bromide derivatives and substituted 2-aminopyridines. For example, iodine-catalyzed cyclization under reflux conditions (e.g., in ethanol or DMF) yields imidazo[1,2-a]pyridine cores . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) and characterization via 1H^1H/13C^{13}C NMR, FT-IR, and HRMS are critical for verifying structural integrity and purity .

Q. How do substituent positions on the imidazo[1,2-a]pyridine scaffold influence spectroscopic properties?

  • Methodology : Solvent polarity and substituent electronic effects (e.g., nitro groups as electron-withdrawing moieties) significantly alter UV-Vis absorption and fluorescence spectra. Studies using ethanol or DMSO as solvents, coupled with computational modeling (e.g., TD-DFT), can quantify ground and excited-state dipole moments .

Advanced Research Questions

Q. What structural modifications enhance the anticancer activity of this compound derivatives?

  • SAR Insights :

  • Nitro group positioning : Para-nitro substituents on the benzene ring improve cytotoxicity (e.g., IC50_{50} values of 11–13 mM in HepG2 and MCF-7 cells) due to reduced steric hindrance compared to ortho-substituted analogs .
  • Electron-donating groups : Methylamine substituents at the 3-position enhance activity by promoting electrostatic interactions with cancer cell membranes .
    • Methodology : In vitro screening against cancer cell lines (e.g., A375, Hep-2) using MTT assays, followed by molecular docking to identify binding interactions with targets like tyrosine kinases .

Q. How do intermolecular interactions in crystalline imidazo[1,2-a]pyridine derivatives affect their stability and reactivity?

  • Structural Analysis : Single-crystal X-ray diffraction reveals that π-π stacking and C–H···N hydrogen bonding dominate packing arrangements. For example, nitro groups induce planar configurations, favoring dense crystal lattices and thermal stability .
  • Methodology : Diffraction data (e.g., CCDC entries) analyzed via software like Mercury, with Hirshfeld surfaces quantifying interaction contributions .

Q. Can computational models predict the photophysical behavior of this compound derivatives?

  • Methodology : Time-dependent density functional theory (TD-DFT) simulations correlate experimental fluorescence spectra with intramolecular charge transfer (ICT) effects. Solvent parameters (e.g., dielectric constant) are integrated using the Polarizable Continuum Model (PCM) .

Key Considerations for Researchers

  • Contradictions : highlights para-nitro substituents as optimal for cytotoxicity, while ortho-nitro analogs show reduced activity due to steric clashes with the imidazo[1,2-a]pyridine core. This underscores the need for precise regiochemical control during synthesis.
  • Unresolved Challenges : The role of bromine in modulating target selectivity (e.g., kinase vs. protease inhibition) remains underexplored. Combinatorial libraries and high-throughput screening could address this gap .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.